molecular formula C42H12F51P B1599011 Tris[3-(perfluorooctyl)phenyl]phosphine CAS No. 325459-91-4

Tris[3-(perfluorooctyl)phenyl]phosphine

Cat. No. B1599011
M. Wt: 1516.4 g/mol
InChI Key: VQWYSTZTOSMTTA-UHFFFAOYSA-N
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Description

Tris[3-(perfluorooctyl)phenyl]phosphine, also known as Tris[3-(heptadecafluorooctyl)phenyl]phosphine, is a fluorinated phosphine used for synthesizing the Bannwarth catalyst for fluorous biphase palladium-catalyzed Suzuki couplings . It has an empirical formula of C42H12F51P and a molecular weight of 1516.44 .


Molecular Structure Analysis

The molecular structure of Tris[3-(perfluorooctyl)phenyl]phosphine is complex due to the presence of multiple fluorine atoms. The compound’s SMILES string, which represents its structure, is provided by Sigma-Aldrich .


Chemical Reactions Analysis

Tris[3-(perfluorooctyl)phenyl]phosphine is used as a ligand in various reactions. It is particularly useful as a catalyst in Stille and Suzuki couplings in Fluorous Biphase Systems (FBS) .


Physical And Chemical Properties Analysis

Tris[3-(perfluorooctyl)phenyl]phosphine has a molecular weight of 1516.44 . Its melting point is between 88-93 °C .

Scientific Research Applications

Supramolecular Chemistry

Tris[3-(perfluorooctyl)phenyl]phosphine exhibits unique characteristics in supramolecular chemistry. Dance and Scudder (1997) explored crystalline tris(9-anthracenyl)phosphine, demonstrating unusual supramolecular motifs like inverted sextuple aryl embraces, which are distinct from normal sextuple phenyl embraces due to their inverted phosphines relative to each other. This characteristic could potentially be shared by similar phosphines like Tris[3-(perfluorooctyl)phenyl]phosphine (Dance & Scudder, 1997).

Catalysis

In the field of catalysis, phosphine compounds play a vital role. Hanson, Ding, and Kohlpaintner (1998) synthesized new phosphines, such as Tris[p-(10-phenyldecyl)phenyl]phosphine, applied in rhodium-catalyzed hydroformylation of higher olefins. This indicates that phosphines, including Tris[3-(perfluorooctyl)phenyl]phosphine, could be beneficial in similar catalytic processes (Hanson, Ding, & Kohlpaintner, 1998).

Coordination Chemistry

Tazelaar, Slootweg, and Lammertsma (2018) provided an overview of the chemistry of tris(azolyl)phosphines, highlighting their application in coordination and organometallic chemistry and catalysis. These findings suggest that Tris[3-(perfluorooctyl)phenyl]phosphine could exhibit similar functionalities in coordination chemistry, given its structural and functional similarities (Tazelaar, Slootweg, & Lammertsma, 2018).

Electronics and Photovoltaics

In the electronics and photovoltaic sectors, phosphine oxides, like tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide (TIPO), have been used to enhance mobility and restrict traps in photovoltaic interlayers. Lim et al. (2021) synthesized and introduced TIPO into n-type interlayers in planar perovskite solar cells for effective electron transport. This implies that Tris[3-(perfluorooctyl)phenyl]phosphine, with its potential similar electronic properties, might be useful in similar applications (Lim et al., 2021).

properties

IUPAC Name

tris[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H12F51P/c43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-4-1-7-16(10-13)94(17-8-2-5-14(11-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-9-3-6-15(12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWYSTZTOSMTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H12F51P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30412359
Record name Tris[3-(perfluorooctyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30412359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris[3-(perfluorooctyl)phenyl]phosphine

CAS RN

325459-91-4
Record name Tris[3-(perfluorooctyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30412359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Guironnet, T Friedberger, S Mecking - Dalton Transactions, 2009 - pubs.rsc.org
A series of new, highly fluorinated neutral (κ2-N,O) chelated Ni(II) binuclear complexes based on salicylaldimines bridged in p-position of the N-aryl group were prepared. The …
Number of citations: 24 pubs.rsc.org

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